

(4,4-Dimethoxycyclohexyl)methanol chemical properties

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# (4,4-Dimethoxycyclohexyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and synthetic considerations for the bifunctional organic molecule, **(4,4-**

**Dimethoxycyclohexyl)methanol**. Due to its structural features, incorporating both a primary alcohol and a stable ketal, this compound presents potential as a versatile building block in medicinal chemistry and organic synthesis. This document summarizes the available data, highlights knowledge gaps, and provides hypothetical experimental protocols based on related chemical transformations.

# **Core Chemical Properties**

**(4,4-Dimethoxycyclohexyl)methanol** is a cyclohexane derivative characterized by a methanol group and a dimethyl ketal functionality at the C4 position. The cyclohexane ring provides a non-aromatic, saturated backbone, while the functional groups offer specific reactive sites. The primary alcohol is amenable to oxidation and esterification, whereas the ketal serves as a protecting group for a ketone, stable under basic conditions and readily cleaved under acidic conditions.[1]



## Structural and Molecular Data

The fundamental structural and molecular information for **(4,4-Dimethoxycyclohexyl)methanol** is well-established.

Property	Value	Source
Molecular Formula	С9Н18О3	PubChem
Molecular Weight	174.24 g/mol	Benchchem[1]
IUPAC Name	(4,4- dimethoxycyclohexyl)methanol	PubChem
CAS Number	758716-89-1	Benchchem[1]
Canonical SMILES	COC1(CCC(CC1)CO)OC	PubChem

## **Physicochemical Properties**

Specific experimental data for the physicochemical properties of (4,4-

**Dimethoxycyclohexyl)methanol** are not readily available in the public domain. The table below indicates these data gaps. For context, properties of the parent molecule, methanol, are provided where relevant.

Property	Value for (4,4- Dimethoxycyclohexyl)met hanol	Value for Methanol (for comparison)
Melting Point	Data not available	-97.6 °C[2][3]
Boiling Point	Data not available	64.7 °C[2][3]
Density	Data not available	0.792 g/cm³ at 20 °C
Solubility	Data not available	Miscible with water
Flash Point	Data not available	11 °C (closed cup)[2]
Appearance	Data not available	Clear, colorless liquid[2]



## **Experimental Protocols**

Detailed experimental protocols for the synthesis and characterization of **(4,4-Dimethoxycyclohexyl)methanol** are not explicitly documented in readily accessible literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and related patent literature.

# Hypothetical Synthesis: Reduction of 4,4-Dimethoxycyclohexanecarbaldehyde

A common and effective method for the synthesis of primary alcohols is the reduction of the corresponding aldehyde. This hypothetical protocol outlines the reduction of 4,4-dimethoxycyclohexanecarbaldehyde to yield **(4,4-Dimethoxycyclohexyl)methanol**.

#### Materials:

- 4,4-Dimethoxycyclohexanecarbaldehyde
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (as solvent)
- Deionized water
- Diethyl ether or Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Hydrochloric acid (1M, for workup)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4-dimethoxycyclohexanecarbaldehyde in methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
- Reduction: Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature at 0 °C.



- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
- Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of deionized water, followed by 1M hydrochloric acid, until the solution is slightly acidic.
- Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
- Washing: Combine the organic layers and wash sequentially with deionized water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude (4,4-Dimethoxycyclohexyl)methanol by column chromatography on silica gel.

A patent describing the synthesis of a related bromo-derivative of a 4,4-dimethoxycyclohexyl compound suggests that intermediates with this core structure are stable and can be manipulated in subsequent synthetic steps.[4]

## **Characterization Methods**

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized **(4,4-Dimethoxycyclohexyl)methanol**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy would be used to elucidate the molecular structure. Expected <sup>1</sup>H NMR signals would include peaks corresponding to the methoxy protons, the methylene protons of the hydroxymethyl group, and the protons of the cyclohexane ring.
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups. A broad absorption band in the region of 3200-3600 cm<sup>-1</sup> would indicate the presence of the hydroxyl group.



 Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

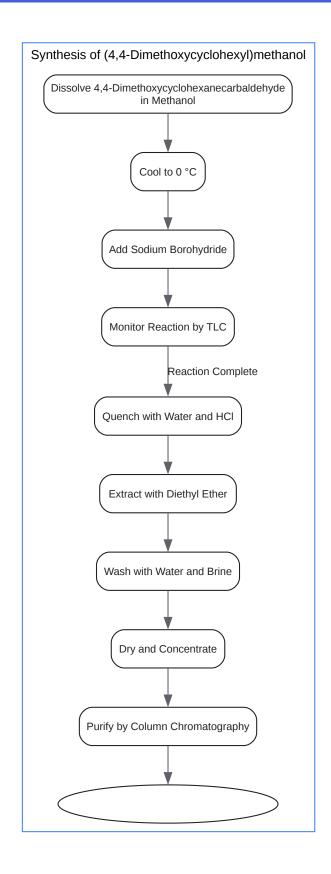
# **Signaling Pathways and Biological Activity**

Currently, there is no publicly available information detailing any specific biological activity or involvement in signaling pathways for **(4,4-Dimethoxycyclohexyl)methanol**. Its bifunctional nature, however, makes it a candidate for use as a scaffold or linker in the synthesis of more complex, biologically active molecules in drug discovery programs.

### **Visualizations**

As no signaling pathways are identified, a diagram illustrating the hypothetical experimental workflow for the synthesis of **(4,4-Dimethoxycyclohexyl)methanol** is provided below.





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Caption: Hypothetical workflow for the synthesis of (4,4-Dimethoxycyclohexyl)methanol.



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- To cite this document: BenchChem. [(4,4-Dimethoxycyclohexyl)methanol chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1444445#4-4-dimethoxycyclohexyl-methanol-chemical-properties]

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